Product packaging for Cadmium acetate(Cat. No.:CAS No. 543-90-8)

Cadmium acetate

Cat. No.: B1200064
CAS No.: 543-90-8
M. Wt: 230.50 g/mol
InChI Key: LHQLJMJLROMYRN-UHFFFAOYSA-L
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Description

Significance of Cadmium Acetate (B1210297) in Advanced Scientific Disciplines

The importance of cadmium acetate is particularly pronounced in several advanced scientific disciplines due to its role as a precursor in the synthesis of specialized materials.

One of the most significant applications of this compound is in the field of nanotechnology , specifically in the synthesis of semiconductor nanocrystals, also known as quantum dots. acs.org this compound is a common precursor for producing cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. wikipedia.orgdntb.gov.uaacs.org These nanoparticles exhibit unique optical and electronic properties due to quantum confinement effects and are investigated for applications in solar cells, light-emitting diodes (LEDs), and biomedical imaging. proquest.comcognitivemarketresearch.com The synthesis often involves the reaction of this compound with a sulfur or selenium source in a high-boiling point solvent. dntb.gov.uamdpi.comaip.orgresearchgate.net

In materials science , this compound is utilized in the creation of thin films and coatings. cyberleninka.ru Cadmium-based coatings, applied through processes like electroplating, offer excellent corrosion resistance, particularly in marine and aerospace applications. chemprocessing.comnmfrc.orgelectrolab2.comaerospacemetalsllc.combelmontmetals.com The compound is also used in the production of iridescent glazes for ceramics and as a colorant in glass and textiles. nih.gov

Furthermore, this compound is a reagent in the synthesis of metal-organic frameworks (MOFs) . nih.govmdpi.commatilda.scienceresearchgate.netyoutube.com MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis. Cadmium-based MOFs have been studied for their unique structural and functional properties, including luminescence and reversible water adsorption. nih.govmdpi.com

The following table summarizes key research findings involving this compound as a precursor:

PrecursorResulting MaterialSynthesis MethodKey FindingApplication Area
This compound, Sodium SulfideCadmium Sulfide (CdS) NanoparticlesChemical PrecipitationFormation of cubic zinc blende structure nanoparticles with an average size of 2.43 nm. dntb.gov.uaproquest.comAntimicrobial Agents dntb.gov.uaproquest.com
This compound, Thiourea (B124793)Cadmium Sulfide (CdS) NanoparticlesMicrowave Assisted Chemical PrecipitationSynthesis of both cubic and hexagonal forms of CdS nanoparticles. aip.orgOptoelectronics aip.org
This compound, Oleic Acid, 1-OctadeceneCadmium Precursor SolutionHot-Injection TechniquePreparation of a stable cadmium precursor for the synthesis of CdSe/CdS core-shell quantum dots. acs.orgPhotoluminescence Enhancement acs.org
This compound, 1,3,5-benzenetricarboxylic acidCadmium-based Metal-Organic FrameworkHydrothermal MethodFormation of a 2-periodic MOF capable of reversible water adsorption. nih.govWater Scavenging nih.gov

Historical Context of this compound Research and Development

The history of cadmium and its compounds dates back to the early 19th century. Cadmium was discovered in 1817 by Friedrich Stromeyer in Germany. americanelements.comdartmouth.edu Early applications of cadmium compounds, which likely included rudimentary forms of this compound, were in pigments due to the brilliant yellow to deep orange colors of compounds like cadmium sulfide. dartmouth.edu

The use of cadmium compounds, including this compound, expanded with the industrial revolution. dartmouth.edu The development of electroplating techniques in the 20th century saw the use of cadmium salts for creating protective coatings on metals. dartmouth.edu This application became crucial in the aerospace and automotive industries for its anti-corrosive properties. nmfrc.orgelectrolab2.comaerospacemetalsllc.com

Research into the more advanced applications of this compound, particularly in nanotechnology, is a more recent development, gaining momentum in the late 20th and early 21st centuries with the rise of nanoscience. acs.org The ability to synthesize semiconductor nanocrystals with controlled sizes and properties using precursors like this compound opened up new avenues for research in optoelectronics and quantum physics. acs.org Early toxicological studies on cadmium compounds also began to emerge, with the first reports of health effects appearing as early as 1858, leading to a greater understanding of the need for careful handling and regulation. nih.govresearchgate.net

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound is driven by several key objectives aimed at harnessing its properties for technological advancement and fundamental scientific understanding.

A primary research objective is the development of novel nanomaterials with precisely controlled properties. This includes synthesizing quantum dots with higher quantum yields, improved stability, and tunable emission spectra for next-generation displays and lighting. acs.org Researchers are exploring different synthesis parameters, such as precursor concentration and temperature, to fine-tune the size, shape, and crystal structure of the resulting nanoparticles. sciencegate.app

Another significant area of investigation is the synthesis and characterization of new metal-organic frameworks . The goal is to design MOFs with specific pore sizes and chemical functionalities for applications such as selective gas adsorption, catalysis, and chemical sensing. mdpi.com this compound serves as a convenient source of cadmium nodes for constructing these intricate frameworks. nih.gov

Research also focuses on the application of cadmium-based materials in energy conversion and storage . This includes the use of cadmium sulfide and other cadmium chalcogenides synthesized from this compound in photovoltaic devices and for photocatalytic hydrogen production. mdpi.com

The following table outlines the primary research objectives for investigations involving this compound:

Research AreaPrimary ObjectiveDesired Outcome
Nanomaterials SynthesisTo control the size, shape, and composition of nanoparticles.Enhanced optical and electronic properties for applications in displays, lighting, and bio-imaging. cognitivemarketresearch.com
Materials ScienceTo develop advanced functional materials.Creation of novel thin films, coatings, and metal-organic frameworks with tailored properties for specific applications. cyberleninka.runih.gov
CatalysisTo explore the catalytic activity of cadmium-based materials.Development of efficient catalysts for organic synthesis and environmental remediation.
Energy ConversionTo improve the efficiency of solar energy conversion devices.Higher efficiency solar cells and photocatalytic systems for renewable energy production. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd(C2H3O2)2<br>C4H6CdO4<br>Cd(CH3CO2)2<br>C4H6CdO4 B1200064 Cadmium acetate CAS No. 543-90-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cadmium(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

LHQLJMJLROMYRN-UHFFFAOYSA-L
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Cd+2]
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Molecular Formula

Cd(C2H3O2)2, Array, C4H6CdO4
Record name CADMIUM ACETATE
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DSSTOX Substance ID

DTXSID1020225
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Molecular Weight

230.50 g/mol
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Physical Description

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Colorless solid; [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Solubility

Soluble in water, ethanol, Solubility in water: very good
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Density

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.34 g/cu cm, Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/, 2.34 g/cm³
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Color/Form

Colorless crystals, Monoclinic, colorless crystals

CAS No.

543-90-8, 5743-04-4
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Melting Point

255 °C
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Synthetic Methodologies and Preparation Techniques

Conventional Synthetic Routes for Cadmium Acetate (B1210297) Compounds

Conventional methods for preparing cadmium acetate primarily involve reactions with cadmium oxide or precursors derived from cadmium nitrate (B79036).

One of the most common and straightforward methods for synthesizing this compound is the reaction between cadmium oxide (CdO) and acetic acid (CH₃COOH). This reaction yields this compound and water, following the general equation: CdO + 2CH₃COOH → Cd(CH₃COO)₂ + H₂O. chemicalbook.comwikipedia.orgsciencemadness.orgsolubilityofthings.comsmolecule.com This method can be used to obtain this compound dihydrate upon subsequent crystallization. smolecule.comnih.gov

This compound can also be prepared by treating cadmium nitrate with acetic anhydride (B1165640). chemicalbook.comwikipedia.orgsmolecule.comnih.gov This alternative route provides flexibility in synthetic approaches, especially when cadmium nitrate is readily available as a starting material.

The dihydrate form, Cd(CH₃COO)₂·2H₂O, is commonly obtained by dissolving cadmium metal or cadmium oxide in acetic acid, followed by a crystallization process. nih.gov To facilitate crystal formation, the resulting solution is concentrated and subsequently cooled. sciencemadness.org this compound is frequently supplied as this dihydrate, which is characterized as a white crystalline solid. chemicalbook.comwikipedia.orgsciencemadness.orgnih.govsrlchem.comchemicalbook.com

Advanced Synthesis of Anhydrous and Monohydrate this compound

Beyond the dihydrate, specific synthetic control allows for the preparation of anhydrous and monohydrate forms of this compound. The anhydrous material can be synthesized by treating cadmium nitrate with acetic anhydride. nih.gov Alternatively, it can be obtained through the careful heating and drying of the dihydrate form at approximately 130 °C. nih.gov Controlled calcination of the dihydrate is a method that can yield both this compound monohydrate and the anhydrous acetate. smolecule.comnih.gov The monohydrate form, Cd(CH₃COO)₂·H₂O, is recognized as a distinct chemical compound. ontosight.ai

Solution-Based and Thin-Film Deposition Methods Utilizing this compound Precursors

This compound serves as a crucial precursor in various solution-based and thin-film deposition techniques, particularly for the fabrication of cadmium-containing semiconductor materials.

Electrochemical deposition is a significant method where this compound is utilized as a cadmium source for growing thin films, such as cadmium sulfide (B99878) (CdS) and cadmium telluride (CdTe). africaresearchconnects.comresearchgate.netresearch-nexus.netscilit.com In these processes, this compound dihydrate (Cd(CH₃COO)₂·2H₂O) is specifically employed as the cadmium precursor. scilit.com For instance, in the synthesis of CdS films, this compound is used in conjunction with other reagents like sodium thiosulfate. africaresearchconnects.com Similarly, for CdTe thin films, tellurium dioxide serves as the tellurium precursor alongside this compound. scilit.com

Research findings indicate that the selection of the cadmium precursor significantly influences the resulting properties of the thin films. For example, in the electrochemical deposition of CdS, films produced using this compound exhibit a purely cubic crystal structure, in contrast to the hexagonal structure observed when cadmium chloride is used. africaresearchconnects.com This choice of precursor also affects the optical properties, such as the energy bandgap values of the films. africaresearchconnects.com Furthermore, parameters such as deposition voltage and deposition time are critical in controlling the structural, optical, electrical, and surface morphological characteristics of the electrodeposited films, including their crystallinity, bandgap, conductivity type, and surface roughness. research-nexus.netscilit.com

Table 1: Physical Properties of this compound Forms

PropertyAnhydrous this compoundThis compound Dihydrate
AppearanceColorless crystals wikipedia.orgWhite crystalline solid chemicalbook.comwikipedia.orgsciencemadness.orgsrlchem.comchemicalbook.com
Molecular FormulaCd(CH₃COO)₂ wikipedia.orgCd(CH₃COO)₂·2H₂O wikipedia.org
Molar Mass230.500 g/mol wikipedia.orgsciencemadness.orgfishersci.no266.529 g/mol wikipedia.orgsciencemadness.orgsrlchem.com
Density2.341 g/cm³ wikipedia.orgsciencemadness.org2.01 g/cm³ chemicalbook.comwikipedia.orgsciencemadness.orghoneywell.com
Melting Point/Decomposition255 °C chemicalbook.comwikipedia.orgsciencemadness.org130 °C (decomposes) chemicalbook.comwikipedia.orgsciencemadness.orgcarlroth.com
Solubility in WaterSoluble wikipedia.orgsciencemadness.orgsolubilityofthings.comVery soluble wikipedia.orgsciencemadness.org

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis are prominent solution-based techniques that utilize solvents under high temperature and pressure conditions to facilitate chemical reactions and crystal growth. This compound serves as a key precursor in these methods for the production of cadmium sulfide (CdS) and cadmium oxide (CdO) nanomaterials.

For instance, this compound is extensively used in the synthesis of CdS nanoparticles via both hydrothermal and solvothermal routes. A two-step hydrothermal method has been reported for the synthesis of predominantly hexagonal CdS nanocrystals, utilizing this compound dihydrate, thiourea (B124793), and hydrazine (B178648) hydrate (B1144303) as starting materials researchgate.net. Similarly, microwave-assisted solvothermal synthesis employs this compound and thiourea dissolved in ethylene (B1197577) glycol to produce CdS nanoparticles aip.org. This approach offers advantages such as ease of handling, low processing cost, and high purity of the resulting nanoparticles aip.org.

Furthermore, complex hierarchical nanoarchitectures of CdS, including 1-D nanorod bundles, sea urchin, and starfish-like structures, have been synthesized using a microwave-assisted hydrothermal/semi-solvothermal technique. In this method, this compound and thiourea act as precursors, dissolved in a mixture of diethylenetriamine (B155796) (DETA) and deionized water, followed by microwave irradiation inderscienceonline.com. Hydrothermal treatment is also recognized as an effective method for preparing hexagonal CdS nanoparticles at relatively lower temperatures, yielding materials with good crystallinity and purity, and offering control over particle size researchgate.net.

Chemical Vapor Deposition (CVD) and Spin Coating

This compound is also a significant precursor for the fabrication of cadmium-based thin films through techniques like Chemical Vapor Deposition (CVD) and spin coating. These methods are crucial for depositing uniform and controlled layers of materials for various device applications.

This compound acts as a precursor for the synthesis of cadmium oxide (CdO) thin films via both CVD and spin coating techniques smolecule.com. These CdO thin films exhibit unique electrical and optical properties, making them valuable for optoelectronic devices such as gas sensors, phototransistors, and diodes smolecule.com.

In spin coating, this compound dihydrate is commonly used to deposit nanocrystalline CdO thin films onto substrates scispace.com. The process typically involves dissolving this compound dihydrate in a solvent system, such as a mixture of distilled water and 2-methoxyethanol, with monoethanolamine often added as a stabilizer to achieve a homogeneous and transparent sol scispace.com. Another variation for CdO film preparation by sol-gel spin coating involves a mixture solution containing this compound dihydrate, triethylamine, glycerol, and ethanol (B145695) core.ac.uk.

For the synthesis of CdS thin films, spin coating techniques also utilize precursor solutions containing this compound and thiourea researchgate.net. This method has been employed to produce highly luminescent copper-doped CdS nanorods, with studies investigating their optical properties arxiv.org. Spin coating is generally considered a cost-effective film fabrication method compared to vacuum-dependent techniques like sputtering and CVD arxiv.org.

Control over Morphology and Crystalline Phases during Synthesis

The ability to control the morphology and crystalline phases of cadmium-based nanomaterials is paramount for tailoring their functional properties. This compound, as a precursor, plays a role in this control, with various synthesis parameters influencing the final structure.

Cadmium sulfide (CdS) commonly exhibits dimorphism, existing in either a cubic (zinc blend type) or hexagonal (wurtzite type) crystalline form core.ac.uk. The hexagonal phase of CdS is generally considered thermodynamically stable, while the cubic phase is kinetically controlled and metastable core.ac.uk. Researchers often aim for reactions that yield thermodynamically stable nanoscale materials core.ac.uk.

The growth process and specific reaction conditions significantly influence the morphology and crystalline phases of nanocrystals researchgate.net. For instance, in CdS nanoparticle synthesis, the interplay of thermodynamic and kinetic factors can dictate the resulting morphology . Studies have shown that temperature and concentration are critical parameters. Lower temperatures and concentrations tend to yield hexagonal CdS, the thermodynamically stable phase, whereas higher temperatures can lead to cubic or polytypic structures . Variations in these parameters can result in diverse morphologies, including spherical, rod, and prismatic structures .

The choice and composition of the cadmium source can also influence the crystalline phase. For example, manipulating the mass composition of this compound to thiourea has been observed to affect the cubic structure of synthesized CdS core.ac.uk. Furthermore, different synthesis methods can favor specific crystalline phases; microwave-assisted chemical precipitation can yield cubic CdS nanoparticles, while the solvothermal method can produce hexagonal CdS nanoparticles, with phase transitions observed between them depending on temperature aip.org.

The use of specific solvents and capping agents also contributes to morphological control. For example, trioctylphosphine (B1581425) has been used as both a solvent and stabilizer to synthesize uniform CdS nanorods with a wurtzite structure nih.gov. The concentration of capping agents, such as thioglycerol, can be varied to control the size and size distribution of CdS nanoparticles researchgate.net. Additionally, post-synthesis treatments like annealing temperature can affect the grain size and structural properties of thin films, as observed in nanocrystalline CdO thin films prepared from this compound dihydrate core.ac.uk.

Structural Elucidation and Coordination Chemistry of Cadmium Acetate Complexes

Crystallographic Characterization of Cadmium Acetate (B1210297) Species

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the primary technique for verifying the structures of cadmium acetate compounds, particularly the dihydrate form nih.gov. This method has revealed that this compound often forms coordination polymers, where acetate ligands bridge cadmium centers nih.gov.

Studies on various this compound complexes have utilized SCXRD to determine their intricate structures. For instance, bis(thiourea) this compound, a semi-organic nonlinear optical crystal, has been characterized as having an orthorhombic crystal structure nih.govnih.govnih.gov. Another centrosymmetric this compound compound, a Cd(II)-Salen complex, was found to crystallize in the monoclinic space group P2₁/c nih.gov.

Further examples include:

Cd(tpy)(Ac)₂·2H₂O (Compound 1) : This monomeric complex features a heptacoordinate cadmium center bonded to two bidentate acetate groups and a tridentate 2,2',2''-terpyridine (tpy) ligand, with two hydration water molecules completing the formula unit nih.govamericanelements.com.

[Cd(CH₃COO)₂(C₇H₆N₂S)₂] : This mixed complex, synthesized from this compound and 2-aminobenzothiazole (B30445), exhibits a distorted octahedral coordination structure around the central cadmium atom nih.gov.

Cd₂(bbip)₂(Ac)₃·0.5S₂O₈·2H₂O (Compound 2) : This binuclear complex contains two independent cadmium atoms per asymmetric unit, each coordinated by two 2,6-bis(benzimidazol-2-yl)pyridine (bbip) tridentate ligands and three acetate groups displaying varied coordination features nih.govamericanelements.com.

[Cd(CH₃COO)₂(nia)₂]₂ (Dimeric Complex) : This compound, involving nicotinamide (B372718) (nia), forms a dimeric structure with a pentagonal-bipyramidal coordination environment around the cadmium(II) ion, facilitated by chelating and bridging acetate ions nih.gov.

[Cd₄L₅] Tetranuclear Complex : A complex of cadmium(II) acetate with a specific organic ligand (L) forms a centrosymmetric tetranuclear structure where each Cd²⁺ ion is seven-coordinate ontosight.ai.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) plays a crucial role in verifying the phase purity and crystallinity of bulk this compound samples and their complexes nih.govwikipedia.org. This technique is often used to confirm that the experimental PXRD patterns of bulk materials are consistent with those simulated from single crystal X-ray diffraction (SCXRD) results, thereby ensuring sample consistency and structural integrity nih.gov. PXRD has also been employed in the characterization of various cadmium-containing materials synthesized using this compound as a precursor, such as CdS nanorods and nanocrystalline cadmium tungstate (B81510) powder fishersci.fiwikipedia.orgsigmaaldrich.com.

Unit Cell Parameters and Space Group Determination

The determination of unit cell parameters and space groups is fundamental to understanding the crystalline arrangement of this compound complexes. These parameters define the dimensions and symmetry of the unit cell, the smallest repeating unit of a crystal lattice.

Table 1 summarizes the crystallographic data for several this compound complexes:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZRef.
Bis(thiourea) this compoundOrthorhombicP2₁7.6211.8315.499090901395- nih.gov
Centrosymmetric Cd(II)-Salen complexMonoclinicP2₁/c10.5826(12)20.5198(19)8.4416(8)9091.748(4)901832.3(3)2 nih.gov
Cd(tpy)(Ac)₂·2H₂O (Compound 1)MonoclinicP2₁/n8.4899(11)23.169(3)10.9224(14)907.493(2)902049.1(5)4 nih.govamericanelements.com
[Cd(CH₃COO)₂(C₇H₆N₂S)₂]OrthorhombicPna2(1)8.8831(15)27.449(3)9.0103(16)9090902197.0(6)4 nih.gov
Cd₂(bbip)₂(Ac)₃·0.5S₂O₈·2H₂O (Compound 2)TriclinicP-110.8412(7)14.4051(9)15.5354(10)82.889(1)77.953(1)85.805(1)2351.73(3)2 nih.govamericanelements.com
[Cd(BPMT)Br₂] complexMonoclinicP2₁/n11.3680(8)11.1648(8)15.8593(11)90103.563(2)902190.6(12)4 nih.gov
[Cd₅(OH)(H₂O)₃][CH₃CO₂]₉TriclinicP-110.897(3)11.035(5)16.061(12)96.83(7)95.31(8)118.22(6)-2 nih.gov

Note: For [Cd(CH₃COO)₂(C₇H₆N₂S)₂], the unit cell parameters are given in nm in the source, converted to Å for consistency (1 nm = 10 Å).

Coordination Geometry and Ligand Interactions in this compound Compounds

The coordination chemistry of cadmium(II) is particularly rich due to its large ionic radius and d¹⁰ electronic configuration, which eliminates crystal field stabilization energy (CFSE) values and allows for a wide range of coordination numbers and diverse geometries nih.govnih.gov.

Acetate Ligand Bridging Flexibility and Bonding Modes

The acetate ligand (CH₃COO⁻) exhibits remarkable flexibility in its bonding modes, playing a crucial role in forming diverse cadmium coordination networks. The study of μ-acetate bridging flexibility has been a growing area of interest in supramolecular chemistry nih.govnih.gov.

Common bonding modes observed in this compound complexes include:

Bridging (μ₂-acetato-κ² O:O′) : In this mode, the acetate ligand connects two metal centers, often leading to polymeric structures. The dihydrate form of this compound, Cd(O₂CCH₃)₂·2H₂O, is a coordination polymer where acetate ligands interconnect cadmium centers nih.gov. This chelato-bridging mode has been reported in several cadmium acetates nih.gov. In some coordination polymers, only the μ₂-acetato-κ² O:O′ mode is observed fishersci.ca.

Chelating (κ² O,O′) : The acetate ligand binds to a single metal center through both oxygen atoms, forming a chelate ring. In Cd(tpy)(Ac)₂·2H₂O, two purely chelating acetate groups are present nih.gov.

Monodentate : The acetate ligand binds through only one oxygen atom to a metal center. This mode can also be found alongside bridging or chelating modes within the same complex nih.govwikipedia.org.

Chelato-bridging : A combination where one acetate oxygen chelates to one metal, and the other oxygen bridges to a second metal. This mode has been identified in various cadmium acetates nih.gov.

In the mixed complex [Cd(CH₃COO)₂(C₇H₆N₂S)₂], the acetate groups exhibit a "double coordination" mode, where both oxygen atoms coordinate to the central cadmium atom nih.gov. Computational studies on CdSe quantum dots interacting with acetate ligands have shown that the bridging mode is the most stable conformation for both acetate and this compound ligands mims.comnih.gov.

Influence of Water Molecules and Other Ligands on Coordination Spheres

Other Ligands : The introduction of various organic ligands dramatically alters the coordination geometry and dimensionality of this compound complexes.

Thiourea (B124793) : In bis(thiourea) this compound, thiourea acts as a ligand, contributing to an orthorhombic crystal structure nih.gov.

2-aminobenzothiazole (C₇H₆N₂S) : In [Cd(CH₃COO)₂(C₇H₆N₂S)₂], the central cadmium atom is coordinated by four oxygen atoms from two acetates and two nitrogen atoms from two 2-aminobenzothiazole ligands, forming a distorted octahedral geometry nih.gov.

2,2',2''-terpyridine (tpy) : This tridentate ligand forms a heptacoordinate cadmium center in Cd(tpy)(Ac)₂·2H₂O nih.govamericanelements.com.

2,6-bis(benzimidazol-2-yl)pyridine (bbip) : In Cd₂(bbip)₂(Ac)₃·0.5S₂O₈·2H₂O, bbip acts as a tridentate ligand, contributing to a binuclear structure with varied coordination features nih.govamericanelements.com.

Nicotinamide (nia) : In dimeric [Cd(CH₃COO)₂(nia)₂]₂, nicotinamide ligands, along with chelating and bridging acetate ions, lead to a pentagonal-bipyramidal coordination for Cd(II) nih.gov.

Benzene-1,2-diamine : In coordination polymers like [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n and {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n, benzene-1,2-diamine ligands, alongside bridging acetates, create two-dimensional layered structures with distorted octahedral or antiprismatic O₄N₂ coordination environments around the Cd(II) ions fishersci.ca.

The varied coordination numbers observed for Cd(II) ions (e.g., six-coordinate, seven-coordinate, eight-coordinate) are a direct consequence of its electronic configuration and the nature of the ligands present nih.govnih.gov.

Variability in Cadmium Coordination Numbers

The coordination chemistry of cadmium(II) is characterized by its versatile coordination abilities, leading to structures ranging from simple complexes to one, two, and three-dimensional polymeric architectures. researchgate.net Cadmium(II) ions, with their d¹⁰ electronic configuration, can adopt a wide range of coordination numbers, typically oscillating between two and nine, though the main coordination numbers observed for Cd(II) are 4, 5, and 6. researchgate.netmdpi.com Due to its larger ionic size compared to zinc, cadmium(II) more readily assumes a coordination number of 6. researchgate.net

Examples of cadmium coordination numbers in various complexes include:

Two-coordinate: Observed in CdMe₂ and dihalides in the gas phase. researchgate.net

Three-coordinate: Characterizes CdX₃⁻ (X = halide) in organic media. researchgate.net

Four-coordinate: CdX₄²⁻ anions in aqueous solution are tetracoordinated. researchgate.net Four-coordinate complexes of Cd(II) are particularly common due to favorable geometry and stability. researchgate.net

Five-coordinate: Cd²⁺ can be five-coordinated, as seen in CdCl₅³⁻. researchgate.net In some this compound aqueous solutions, complexation by acetate molecules can decrease the hydration number from 6 to 5. researchgate.net

Six-coordinate: A very large number of Cd compounds are six-coordinated, such as [Cd(H₂O)₆]²⁺ and in solid CdX₂ compounds. researchgate.net In a trinuclear cadmium(II) complex with a pyridine (B92270) ring, the Cd(II) ion can exhibit six-coordination. doi.org

Seven-coordinate: In cadmium diacetate dihydrate, cadmium is seven-coordinate. wikipedia.org Complexes of this compound with phenanthroline also show seven-coordinate cadmium, containing chelating phenanthroline and two chelating carboxylate groups in the inner coordination sphere, with the seventh coordinating oxygen often from water or a bridging carboxylate. tandfonline.comresearchgate.net

This variability underscores the flexible nature of cadmium's coordination sphere, influenced by the ligands and environmental conditions.

Spectroscopic Investigations of this compound Structures

Spectroscopic techniques are crucial for elucidating the structure, bonding, and electronic properties of this compound and its complexes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is widely used to identify the functional groups present in this compound and its coordination compounds. asianpubs.orgisroset.org The technique provides information about the vibrational modes of the acetate ligands and their coordination to the cadmium center. researchgate.net

Key observations from FTIR studies on this compound and its complexes include:

Acetate Vibrations: The characteristic stretching vibrations of the acetate group (CH₃COO⁻) are sensitive to its coordination mode (e.g., monodentate, bidentate, bridging). researchgate.net

Metal-Ligand Bonds: In bis(thiourea) this compound, FTIR studies confirm the coordination of sulfur from thiourea to the cadmium metal, indicated by shifts in CN stretching vibrations to higher frequencies and CS stretching vibrations to lower frequencies. asianpubs.org

Presence of Water: FTIR spectra can also reveal the presence of water molecules, as seen in hydrated forms of this compound. researchgate.net

Surface Modification: FTIR has been used to confirm the successful incorporation of this compound during surface modification processes, such as in mesoporous thin films where absorption peaks related to surfactants disappear upon cadmium ion introduction. researchgate.net

Table 1: Representative FTIR Vibrational Assignments for this compound and Related Complexes

Functional GroupWavenumber Range (cm⁻¹)Assignment/ObservationSource
C-H/C-C bonds2900-3000, 1300-1500Surfactant vibrations (in thin films) researchgate.net
M-S bond (Cd-S)560-620Characteristic peak for CdS nanoparticles
Acetate(Specific shifts depending on coordination)Coordination mode of acetate researchgate.net

UV-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis and Near-Infrared (UV-Vis-NIR) spectroscopy are employed to investigate the electronic transitions within this compound complexes, providing insights into their optical properties and electronic structure. isroset.org Cadmium(II) is a d¹⁰ ion, meaning it typically does not exhibit d-d electronic transitions in the visible region. Therefore, observed absorptions are often related to ligand-to-metal charge transfer (LMCT) or ligand-centered transitions.

Key findings from UV-Vis-NIR studies include:

High Transparency: Crystals like DL-valine this compound exhibit good optical transparency across the entire UV-Visible region, making them suitable for opto-electronic applications. isroset.org

Low Absorption in Visible Region: Bis(thiourea) this compound shows very low absorption in the visible light region, indicating its potential as a non-linear optical material. asianpubs.org

Absorption Peaks: Thin films of this compound nanoparticles show a highest absorption of approximately 75% at a wavelength of 376 nm, with absorption increasing with film thickness. sciencepublishinggroup.com This property suggests potential use in light-emitting diodes. sciencepublishinggroup.com

Complex Formation: UV-Vis absorption can indicate the formation of this compound-protein complexes, leading to alterations in the protein skeleton. nih.gov

Quantum Dots: this compound is used as a precursor for synthesizing cadmium selenide (B1212193) (CdSe) quantum dots, where UV-Vis absorption spectra are used to characterize the optical properties of the resulting nanocrystals. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

NMR spectroscopy, particularly ¹¹³Cd NMR and ¹³C NMR, provides detailed information about the local environment and bonding of cadmium and carbon atoms within this compound structures. researchgate.netaip.org

¹¹³Cd NMR: This technique is valuable for understanding the coordination chemistry of cadmium complexes. researchgate.net Studies on this compound dihydrate have determined the ¹¹³Cd chemical shielding tensors, revealing that the cadmium shielding tensor is not axially symmetric. aip.org The most shielded direction lies approximately perpendicular to the plane formed by cadmium and the two water oxygens. aip.org Theoretical calculations using Density Functional Theory (DFT) have shown good agreement with experimental ¹¹³Cd chemical shift values for this compound dihydrate, and these calculations can help identify the coordination number of cadmium complexes. researchgate.netacs.org

¹³C NMR: The ¹³C chemical shielding tensors of the carboxyl group in cadmium(II) acetate dihydrate have been determined, showing that the most shielded direction is perpendicular to the O-C-O plane, and the least shielded principal value is along the C···Cd direction. aip.org The CP-MAS spectrum of this compound dihydrate exhibits resolved resonances for the two chemically distinct carboxyl carbons. aip.org Methyl carbon tensors also show significant deviation from axial symmetry. aip.org

Proton NMR (¹H NMR): While less direct for coordination to cadmium, ¹H NMR can provide information on the organic acetate ligands. For instance, in a this compound dihydrate dissolved in octylamine (B49996), the ¹H NMR spectrum can be obtained. chemicalbook.comrsc.org

Table 2: Representative NMR Chemical Shift Data for this compound

NucleusChemical Shift (ppm)Conditions/ContextSource
¹¹³Cd154.6Cd(OAc)₂·2H₂O in neat octylamine (300 K, 133.35 MHz) rsc.org
¹³C (Carboxyl)(Resolved resonances for two distinct carbons)Cadmium(II) acetate dihydrate, solid state aip.org
¹³C (Methyl)(Significant deviation from axial symmetry)Cadmium(II) acetate dihydrate, solid state aip.org

X-ray Absorption and Emission Spectroscopy for Electronic Structure

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure around the cadmium center in this compound and its derivatives. uq.edu.au

EXAFS Analysis: EXAFS can determine bond distances, coordination numbers, and the type of neighboring atoms around the cadmium ion. For instance, EXAFS analysis of this compound aqueous solutions has shown that complexation by acetate molecules can decrease the hydration number of cadmium from 6 to 5. researchgate.net The Cd-O distances in this compound are a key feature in EXAFS spectra, distinguishing them from Cd-S bonds. uq.edu.au

XANES Analysis: XANES spectra provide information about the oxidation state and local symmetry of the cadmium atom. The absorption edge of cadmium in samples containing this compound is typically identical to that of Cd(II), indicating the presence of Cd(II). repositorioinstitucional.mx

Applications: XAS has been used to study the molecular form of cadmium in mine waste materials by comparing XANES and EXAFS spectra with model compounds like this compound. uq.edu.au It has also been applied to investigate the surface structure of colloidal CdS nanocrystallites, where this compound is used as a precursor. acs.org

Theoretical and Computational Studies of this compound Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a significant role in complementing experimental spectroscopic studies by providing insights into the molecular, electronic, and optical properties of this compound complexes. researchgate.networldscientific.com

DFT Calculations: DFT is extensively used to calculate optimized geometries, theoretical bond information, frontier molecular orbital energies, and charge distribution within cadmium complexes. doi.orgworldscientific.com For this compound dihydrate, DFT calculations have been employed to predict ¹¹³Cd chemical shifts, showing better agreement with experimental values compared to Hartree-Fock methods, especially when a sufficient number of water molecules are included in the model. researchgate.netacs.org These calculations can also help identify the coordination number of cadmium complexes. researchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT is used to calculate electronic absorption properties and predict specific electronic transitions in UV-Vis spectra. doi.orgworldscientific.com

Nonlinear Optical Properties: Computational studies can predict nonlinear optical properties, such as hyperpolarizabilities, suggesting potential applications in second and third harmonic generation. worldscientific.com

Adsorption Studies: Molecular dynamics (MD) and Monte Carlo (MC) simulations can explore the adsorption behavior of various gases or molecules on cadmium coordination polymers, revealing strong binding interactions. worldscientific.com

Structural Analysis: Computational studies can further investigate the structure of molecular probes and their complexes, providing insights into coordination geometries (e.g., octahedral, trigonal bipyramidal, square pyramidal). researchgate.net

These theoretical approaches provide a deeper understanding of the fundamental chemical and physical principles governing the behavior of this compound complexes at the molecular level.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and coordination environment of this compound. These methods allow for the theoretical determination of properties such as chemical shifts and the identification of coordination numbers.

A comprehensive study involving ab initio calculations was conducted to understand the coordination chemistry of various cadmium complexes, including this compound dihydrate [Cd(OAc)₂(H₂O)₂], by analyzing Cadmium-113 (¹¹³Cd) chemical shifts. acs.orgresearchgate.net Both Hartree-Fock (HF) and DFT methods were employed, with DFT calculations demonstrating a considerably better agreement with experimental chemical shift values compared to HF. acs.orgresearchgate.net The accuracy of these theoretical predictions was further enhanced by explicitly incorporating a sufficient number of water molecules in the computational models, highlighting the importance of solvent effects in accurately describing the electronic environment around the cadmium center. acs.orgresearchgate.net These computational approaches have also proven effective in identifying the coordination number of cadmium complexes. acs.orgresearchgate.net

Beyond isolated complexes, DFT and time-dependent DFT (TDDFT) have been utilized to explore the influence of acetate ligands, including those derived from this compound, on the electronic and optical properties of cadmium selenide (CdSe) quantum dots (QDs). rsc.org These calculations indicated that this compound ligands can introduce electron trap states at the edge of the conduction band, primarily localized on the Cd²⁺ ion. rsc.org The characteristics of these trap states are highly sensitive to the ligand's position and the polarity of the solvent. rsc.org For instance, polar solvents like acetonitrile (B52724) can delocalize the electronic density throughout the system, effectively mitigating these trap states. rsc.org

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations and related in silico techniques provide a dynamic perspective on the interactions of this compound, revealing insights into its behavior in different environments, including biological systems.

One significant application of computational simulations involves molecular docking studies to investigate the interactions between this compound and the enzyme glycogen (B147801) synthase kinase-3 beta (GSK-3β), an enzyme associated with Alzheimer's disease progression. cellnatsci.comresearchgate.net These simulations identified nine distinct binding modes for this compound with GSK-3β, characterized predominantly by hydrogen bonds and Van der Waals forces. cellnatsci.comresearchgate.net The calculated binding energy for these interactions was approximately -3.4 kcal/mol, suggesting a weak association. cellnatsci.comresearchgate.net Key amino acid residues, such as Ile A:228 and Ser B:215, were identified as being involved in these interactions. cellnatsci.comresearchgate.net Despite the weak binding energy, the study suggested that chronic exposure to this compound could lead to cumulative effects due to these interactions. cellnatsci.comresearchgate.net

Molecular dynamics calculations have also been applied to study cadmium metal complexes featuring acetate bridges, such as a μ2-1,3-acetate bridged Cd(II)-Salen complex. nih.gov These simulations aimed to understand the chemical interactions between the complex and proteins, assessing their biological potencies. nih.gov Comparisons of total energy values between the free ligand and its metal complex indicated that a more negative total energy value correlates with higher activity. nih.gov For example, the cadmium metal complex demonstrated enhanced activity levels compared to the free Salen ligand in interactions with various bacteria. nih.gov Furthermore, MD simulations have been employed to study the interactions of this compound dihydrate, particularly with hydrogen sulfide (B99878) (H₂S). worldscientific.com

Table 1: Summary of this compound Binding to GSK-3β (Molecular Docking)

Interaction TypeNumber of ModesBinding Energy (kcal/mol)Key Residues Involved
Hydrogen Bonds, Van der Waals Forces9 cellnatsci.com-3.4 cellnatsci.comIle A:228, Ser B:215 cellnatsci.com

Computational Prediction of Spectroscopic Properties

Computational methods play a crucial role in predicting the spectroscopic properties of chemical compounds, offering theoretical benchmarks and aiding in the interpretation of experimental data. For this compound, such predictions have primarily focused on nuclear magnetic resonance (NMR) and its influence on the optical properties of semiconductor nanocrystals when acting as a ligand.

Specifically, ab initio and DFT methods have been employed to calculate Cadmium-113 (¹¹³Cd) chemical shifts for this compound dihydrate. acs.orgresearchgate.net These calculations are vital for understanding the coordination chemistry of cadmium complexes by providing theoretical shifts that can be compared with experimental NMR data. acs.orgresearchgate.net DFT calculations, especially when considering the hydration shell by including water molecules, have shown good agreement with experimental ¹¹³Cd chemical shifts, thereby validating their effectiveness in predicting these specific spectroscopic parameters. acs.orgresearchgate.net Additionally, these computational approaches can determine the magnitude of the principal elements of the ¹¹³Cd Chemical Shift Anisotropy (CSA) tensor values for this compound, providing further detail on its electronic environment. acs.orgresearchgate.net

In the context of cadmium selenide (CdSe) quantum dots, time-dependent DFT (TDDFT) has been utilized to predict their optical properties. rsc.org The presence of this compound ligands was found to influence the photoluminescence characteristics of these quantum dots by introducing electron trap states. rsc.org This computational insight is crucial for understanding how surface ligands modify the optical behavior of such semiconductor nanocrystals. rsc.org

Advanced Applications in Materials Science and Engineering

Cadmium Acetate (B1210297) as a Precursor for Semiconductor Nanomaterials

Cadmium acetate is widely utilized as a cadmium source in the synthesis of semiconductor nanomaterials, including quantum dots (QDs) and nanoplatelets (NPLs). Its use allows for the precise control over the nucleation and growth processes, leading to materials with specific sizes, shapes, and quantum confinement effects.

Thin Films for Electronic and Optoelectronic Devices

This compound is a common precursor for depositing thin films of cadmium compounds, which are integral to various electronic and optoelectronic devices. Techniques such as chemical bath deposition (CBD), spray pyrolysis, and electrochemical deposition frequently employ this compound due to its solubility and controlled reactivity.

CdS thin films, crucial for optoelectronic devices, are often prepared by CBD using this compound as the source of Cd ions and thiourea (B124793) as the source of S ions researchgate.net. These films typically exhibit a polycrystalline hexagonal phase and high optical transmittance (50-100%) in the 500-900 nm wavelength range, making them suitable as transparent window layers in solar cells researchgate.net. The choice of cadmium precursor significantly influences the crystal structure and bandgap of CdS films; films from this compound typically exhibit a purely cubic crystal structure with bandgap values between 2.22 and 2.23 eV in their as-deposited state, adjusting to 2.30-2.31 eV after annealing africaresearchconnects.com.

Cadmium oxide (CdO) thin films, another important transparent conducting oxide, are also deposited using this compound, often via spray pyrolysis or modified SILAR methods scialert.netijcce.ac.irbiomedres.us. These films exhibit unique electrical and optical properties, including high sensitivity towards various gases for sensor applications and potential use in phototransistors and diodes smolecule.com. CdO films prepared by spray pyrolysis using this compound dihydrate can exhibit an optical band gap of 2.20 eV scialert.net. The optical transmittance in the visible range can be greater than 70%, with the optical band gap increasing from 2.14 eV to 2.35 eV as the precursor molar concentration increases from 0.025 M to 0.1 M .

Table 2: Properties of Cadmium-Based Thin Films from this compound

Thin Film MaterialDeposition MethodCadmium PrecursorCrystal StructureBandgap (eV) (As-deposited)Transmittance (%)Key ApplicationsReference
CdSCBDThis compoundHexagonal/Cubic2.22-2.23 (cubic)50-100 (500-900 nm)Solar cell window layer, optoelectronics researchgate.netafricaresearchconnects.com
CdOSpray Pyrolysis, SILARThis compound dihydrateCubic2.14-2.35>70 (visible)Gas sensors, phototransistors, solar cells smolecule.comscialert.net
CdTeCBD, Electrochemical DepositionThis compoundHexagonal/Cubic1.41-1.74-Photovoltaic devices, solar cells iisc.ac.inscispace.comnoveltyjournals.com
CdS:CuS CompositeCBDThis compound, Cupric acetatePolycrystalline hexagonal--Optoelectronic and photovoltaic devices sapub.org
Fabrication of Photovoltaic Cells and Solar Cells

This compound is instrumental in the fabrication of photovoltaic cells and solar cells, primarily through the deposition of CdS and CdTe thin films.

CdS thin films, grown using this compound via chemical bath deposition, are commonly used as transparent window layers in heterojunction thin-film solar cells researchgate.netyu.edu.jo. These films, with their wide bandgap (e.g., 2.42 eV for bulk CdS yu.edu.jo) and high transmittance, allow maximum light to reach the absorber layer researchgate.net. Polycrystalline thin-film solar cells with efficiencies ranging from 14-16% have been achieved using CdS as the window layer in combination with CdTe or CuInSe as absorber layers ijcps.org.

Cadmium Telluride (CdTe) thin films, which serve as the p-type absorber layer in solar cells due to their direct band gap of approximately 1.45 eV, are also deposited using this compound as a precursor iisc.ac.inscispace.comnoveltyjournals.com. Methods like chemical bath deposition (CBD) and electrochemical deposition are employed iisc.ac.inscispace.comnoveltyjournals.com. For instance, CdTe thin films have been deposited by CBD using this compound, tellurium dioxide, and other agents, with the pH of the bath solution maintained at 13 and deposition carried out at 92 °C iisc.ac.in. Post-deposition treatments, such as wet cadmium chloride treatment followed by air annealing, are often applied to enhance film quality iisc.ac.in. Thermal annealing of electrochemically deposited CdTe films from this compound has been shown to improve crystallinity (cubic structure with predominant 111 orientation) and optical transmittance, leading to a decrease in the optical energy bandgap from 1.74 eV to 1.49 eV noveltyjournals.com. Thin-film solar cells based on CdTe have reported efficiencies as high as 22% researchgate.net.

Furthermore, this compound dihydrate has been used as a precursor for n-type CdO thin films in n-CdO/p-NiO heterojunction solar cells fabricated by spray pyrolysis, with the CdO layer exhibiting an optical band gap of 2.20 eV scialert.net.

Table 3: Role of this compound in Solar Cell Fabrication

Solar Cell ComponentMaterialCadmium PrecursorDeposition MethodKey ContributionPerformance MetricsReference
Window LayerCdSThis compoundCBD, Spray PyrolysisHigh transmittance, wide bandgapEfficiencies of 14-16% in thin-film solar cells researchgate.netyu.edu.joijcps.org
Absorber LayerCdTeThis compoundCBD, Electrochemical DepositionOptimum bandgap (1.45 eV), high absorptionEfficiencies up to 22% reported for CdTe solar cells iisc.ac.inscispace.comnoveltyjournals.comresearchgate.net
Transparent Conducting OxideCdOThis compound dihydrateSpray PyrolysisOptical band gap of 2.20 eVV of 0.3 V, I of 0.16 mA in n-CdO/p-NiO heterojunction scialert.net

Environmental and Biological Interactions: Mechanistic Investigations Excluding Clinical Outcomes and Safety Profiles

Environmental Fate and Transport of Cadmium Species Derived from Cadmium Acetate (B1210297)

The environmental behavior of cadmium (Cd) originating from cadmium acetate is largely determined by its speciation and subsequent mobility and bioavailability in aquatic and terrestrial environments.

Cadmium Speciation in Aquatic and Terrestrial Environments

This compound is characterized as a water-soluble inorganic cadmium-based compound mdpi.comindustrialchemicals.gov.au. In aqueous solutions, cadmium can also exist as other water-soluble inorganic forms, such as chlorides and sulfates mdpi.com. Conversely, insoluble forms like cadmium oxides, carbonates, and sulfides are less mobile and difficult to remove from the environment, particularly from soil mdpi.com. The free metal ion, Cd²⁺, is considered the most bioavailable form to aquatic organisms, indicating its readiness for uptake by living systems who.intresearchgate.net.

The speciation of cadmium in both soil water and surface water is critical for evaluating its potential hazard who.int. Several environmental factors influence cadmium speciation, including pH, redox state, ionic strength, and the presence of dissolved organic matter researchgate.net. In oxic sediments, cadmium typically binds to organic matter and hydrous iron and manganese oxides, which can reduce its mobility industrialchemicals.gov.au. However, in anoxic sediments, cadmium strongly binds with sulfide (B99878) minerals and more reactive acid-volatile sulfide (AVS) phases, leading to the formation of relatively insoluble sulfides industrialchemicals.gov.au. Soil properties, such as pH, organic matter content, and clay content, significantly regulate cadmium availability within the soil matrix researchgate.netresearchgate.net. Soils with a high affinity for cadmium tend to sorb and retain it, thereby limiting its mobility researchgate.net. Conversely, processes that lead to local soil acidification, such as the secretion of organic acids, can increase cadmium mobility and enhance its absorption by plants frontiersin.org.

Bioavailability and Environmental Mobility of this compound Degradation Products

This compound is readily soluble in water, contributing to the initial mobility of cadmium in aqueous systems industrialchemicals.gov.au. Cadmium is a non-essential element that readily bioaccumulates in both aquatic and terrestrial organisms industrialchemicals.gov.au. The bioavailability of cadmium is influenced by various factors, including soil characteristics, the source of pollution, and the application of soil amendments researchgate.net. For instance, the presence of organic matter can reduce cadmium bioavailability through surface complexation researchgate.net. However, competitive binding with calcium and magnesium ions can, paradoxically, increase cadmium bioavailability researchgate.net.

Remediation Strategies Involving Cadmium-Containing Materials

Various strategies are employed for the remediation of environments contaminated with cadmium, including physical, chemical, and biological approaches, often in combination researchgate.net. Immobilization is a highly suitable strategy for addressing cadmium-contaminated sites americanelements.com.

Table 1: Common Remediation Strategies for Cadmium Contamination

Strategy TypeSpecific Methods/MaterialsMechanism of Action
Physical Digging and filling, Electrokinetic remediation, Frozen soil remediation technology, Stabilization technologyRemoval, transport, or solidification to reduce mobility researchgate.net
Chemical Chemical healing technology, Chemical extraction, Precipitation techniqueAddition of agents to change chemical form, extract metals, or induce precipitation researchgate.netplymouth.ac.uk
Bioremediation Phytoremediation, Microbial remediation (e.g., ureolytic bacteria), Animal repairUse of plants, microorganisms, or animals to absorb, transform, or immobilize Cd frontiersin.orgresearchgate.netplymouth.ac.uk
Additives/Amendments Organic additives (bio-waste, biochar, activated carbon, composts, manure, plant residues), Silicon fertilizers (Si-calcium, rice straw), Nitrogen and potassium fertilizersAdsorption, electrostatic interaction, complexation, precipitation, altering soil pH, limiting mobility americanelements.comnih.govmdpi.com
Combined/Integrated Chelating agent phytoremediation, Microbial remediation with biochar, Co-application of biochar with inorganic amendmentsSynergistic effects to enhance remediation efficiency researchgate.netmdpi.com

Organic additives (OAs), including bio-waste, biochar, activated carbon, composts, manure, and plant residues, have emerged as efficient and environmentally friendly immobilizers americanelements.com. These OAs can remediate cadmium-polluted soils through mechanisms such as adsorption, electrostatic interaction, complexation, and precipitation americanelements.com. Functionalized biochar, in particular, is a promising remediation material, and its co-application with inorganic amendments or other materials can significantly enhance remediation effectiveness mdpi.com.

Microbially-induced carbonate precipitation, often utilizing metabolites from ureolytic bacteria, offers an efficient method for immobilizing heavy metals like cadmium. This process involves precipitation or coprecipitation with carbonates, which effectively reduces cadmium's bioavailability and its uptake by plants frontiersin.org.

In agricultural contexts, the type of fertilizer used can influence cadmium mobility. Phosphate fertilizers can introduce cadmium into the soil and may restrict zinc uptake, thereby increasing cadmium's mobility and availability nih.gov. Conversely, nitrogen and potassium fertilizers are preferable as they can limit cadmium mobility nih.gov. Silicon fertilizers, such as Si-calcium and rice straw, can increase soil pH, which in turn affects cadmium bioavailability nih.gov. Additionally, irrigation water with high chloride levels can increase cadmium solubility and mobility within plants nih.gov. Bioremediation is a common strategy for environments with low cadmium concentrations, leveraging the ability of bacterial cells to detoxify metals through biosorption, bioaccumulation, biotransformation, and biomineralization plymouth.ac.uk.

Cellular and Molecular Mechanisms of this compound Interaction in Biological Models

This compound, through its derived cadmium ions, interacts with biological systems at cellular and molecular levels, leading to a range of mechanistic responses.

In Vitro Studies on Cellular Responses (e.g., Apoptosis, Oxidative Stress, Ion Transport Disturbance)

Cadmium ions can enter cells via various ion channels and transporters, notably calcium channels and divalent metal transporter 1 (DMT1) mdpi.comnih.gov. Once inside, cadmium disrupts intracellular calcium homeostasis, a critical cellular regulatory process mdpi.comresearchgate.netresearchgate.net.

A prominent cellular response to cadmium exposure is the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netd-nb.info. This oxidative stress can lead to the oxidation of essential macromolecules such as proteins, lipids, and DNA, and can impair DNA repair mechanisms mdpi.comresearchgate.net. While high concentrations of cadmium can directly damage DNA, even lower concentrations are known to interfere significantly with DNA repair processes mdpi.comnih.gov.

Cadmium is a potent inducer of apoptosis, or programmed cell death, in various cell types mdpi.comresearchgate.netresearchgate.netnih.govd-nb.infospandidos-publications.com. This Cd-induced apoptosis is often linked to mitochondrial dysfunction, manifesting as a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspases, including caspase-3, caspase-8, and caspase-9 mdpi.comresearchgate.netspandidos-publications.com. The Fas ligand (FasL) pathway can also be involved in Cd-induced apoptosis spandidos-publications.com. Beyond apoptosis, cadmium can also cause lipid peroxidation nih.govnih.govd-nb.info and disrupt lysosomal function, affecting cellular autophagy processes mdpi.comresearchgate.net.

At the molecular level, cadmium interferes with cellular signaling pathways. It can upregulate the expression of oncogenes such as c-fos, c-jun, and c-myc, and also influence the tumor suppressor gene p53 mdpi.comnih.gov. Concurrently, cadmium stimulates the expression of genes responsible for producing protective molecules, including metallothioneins, glutathione, and heat shock proteins, as part of the cellular defense response nih.gov. Furthermore, cadmium can disturb ion transport systems, impacting the activity of enzymes like Na⁺-K⁺-ATPase researchgate.net.

Effects on Model Organisms and Cell Lines (e.g., Drosophila melanogaster, Mammalian Cell Lines)

Studies using model organisms and cell lines have elucidated the specific effects of this compound.

Table 2: Effects of this compound on Model Organisms and Cell Lines

Model SystemKey Findings/Cellular ResponsesRelevant Concentrations/ConditionsSource
Drosophila melanogaster Decreased survival rate, shortened adult lifespan, prolonged pupation and eclosion time, altered larval body length/weight, affected reproduction-related gene expression (e.g., downregulation of enok, upregulation of dally and dpp), induced defense-related gene expression (hsp70, gstd2, gstd6), increased Cd accumulation with dietary intake, prolonged mating latency and reduced egg production in females (no effect on males), transgenerational developmental delay, increased DNA methylation-related gene expression in ovaries/testicles, high fat body lipid droplets.0-30 ppm Cd acetate; 13-52 mg L⁻¹ Cd; 0, 1, 2, 4, 8 mg/kg Cd; 4.5 mg/kg Cd. researchgate.netdergipark.org.trresearchgate.netdergipark.org.trnih.gov
HeLa Cells (Mammalian) Most parental cells killed by low concentrations of cadmium.< 10 µM this compound. nih.govexlibrisgroup.com
HZR Cells (Zinc-Resistant Human Epithelial Cell Line) Sustained high Cd concentrations with minimal viability impact, resistance due to avoiding Cd entry, competition with manganese for entry.Up to 200 µM this compound for 24 hours. nih.govexlibrisgroup.com
BRL 3A Cells (Rat Liver Cells) Induced apoptosis, decreased mitochondrial membrane potential (ΔΨm), mitochondrial swelling/degeneration, increased cleaved caspases (-3, -8, -9) and FasL.10, 20, 40 µmol/l this compound for 12 hours. spandidos-publications.com
Various Mammalian Cell Lines Cadmium ions taken up via calcium channels, stimulation of DNA synthesis and cell proliferation at low concentrations (inhibitory at higher), enhanced expression of genes (e.g., oncogenes, tumor suppressor gene p53, protective molecules), induced lipid peroxidation, DNA strand breaks, chromosome aberrations at cytotoxic concentrations.~1 µM cadmium (stimulatory); a few µM (gene expression); cytotoxic concentrations. nih.gov

In Drosophila melanogaster, exposure to this compound has been shown to significantly impact life-development and sex ratio dergipark.org.trdergipark.org.tr. Studies have observed a decrease in survival rates and a shortening of the lifespan in adult individuals exposed to this compound dergipark.org.trdergipark.org.tr. Cadmium exposure also prolongs pupation and eclosion times and alters larval body length and weight nih.gov. At the genetic level, cadmium affects the expression of reproduction-related genes, such as the downregulation of enok and upregulation of dally and dpp. It also triggers transcriptional responses from defense-related genes like hsp70, gstd2, and gstd6 researchgate.net. Cadmium accumulation in Drosophila is directly proportional to its dietary intake researchgate.net. Specific reproductive impacts include a significant prolongation of mating latency in females and reduced egg production, though male fecundity was not affected researchgate.net. Furthermore, cadmium exposure can lead to transgenerational effects, such as developmental delays that persist for two generations, and the inhibition of juvenile hormone and ecdysone (B1671078) for two or three generations nih.gov. Cadmium also increases the expression of DNA methylation-related genes in the ovaries and testicles nih.gov. High concentrations of this compound have been linked to increased fat body lipid droplets in Drosophila researchgate.net.

In mammalian cell lines, the effects of this compound are also well-documented. For instance, most parental HeLa cells are highly sensitive to this compound, with viability significantly impacted by concentrations less than 10 µM nih.govexlibrisgroup.com. In contrast, a zinc-resistant human epithelial cell line (HZR) demonstrated remarkable resilience, sustaining exposure to up to 200 µM of this compound for 24 hours with minimal impact on viability. This resistance was primarily attributed to the HZR cells' ability to prevent cadmium entry nih.govexlibrisgroup.com. It was also observed that manganese and cadmium compete for entry into HeLa cells nih.govexlibrisgroup.com. In BRL 3A cells (rat liver cells), this compound (at concentrations of 10, 20, or 40 µmol/l) induced apoptosis, decreased mitochondrial membrane potential (ΔΨm), caused mitochondrial swelling and degeneration, and led to an increase in cleaved caspases (caspase-3, caspase-8, and caspase-9) and FasL spandidos-publications.com. Generally, in various mammalian cell lines, cadmium ions are taken up through calcium channels in the plasma membrane nih.gov. Approximately 1 µM of cadmium can stimulate DNA synthesis and cell proliferation, while higher concentrations become inhibitory nih.gov. Cadmium also enhances the expression of several classes of genes at concentrations of a few µM, including immediate early genes (c-fos, c-jun, c-myc), the tumor suppressor gene p53, and genes encoding protective molecules like metallothioneins, glutathione, and stress proteins nih.gov. At cytotoxic concentrations, cadmium induces lipid peroxidation, DNA strand breaks, and chromosome aberrations nih.gov.

Analytical Methodologies for Cadmium Acetate Characterization and Detection

Quantitative and Qualitative Analytical Techniques

Spectrophotometric Determination of Cadmium Ions

Spectrophotometry is a widely used method for determining the concentration of cadmium ions in aqueous solutions. The technique relies on the reaction of cadmium with a specific chromogenic reagent to form a colored complex, the absorbance of which is measured at a characteristic wavelength. The intensity of the color is proportional to the cadmium concentration.

Several reagents have been developed for the sensitive and selective determination of cadmium. For instance, 1,2-dihydroxy anthraquinone-3-sulphonic acid, also known as Alizarin Red S, reacts with cadmium in a slightly acidic medium to form a deep greenish-yellow chelate with a maximum absorbance at 422 nm. rsc.org This reaction is rapid, and the resulting complex is stable for over 24 hours, allowing for reliable measurements. rsc.org Another sensitive reagent is 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), which forms a complex with Cd(II) in a cationic micellar solution of cetyltrimethyl ammonium (B1175870) bromide (CTAB). scielo.br The use of micellar media enhances sensitivity and avoids the need for toxic solvent extraction steps. scielo.br The Cd(II)-PAN complex exhibits maximum absorbance at 544.86 nm. scielo.br

The choice of reagent and experimental conditions, such as pH and the presence of surfactants, is critical for optimizing the method's sensitivity and selectivity. These methods are advantageous due to their simplicity, speed, and high precision. rsc.org

Table 1: Comparison of Spectrophotometric Reagents for Cadmium (Cd²⁺) Determination

ReagentWavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell's Sensitivity (ng·cm⁻²)Optimal Conditions
Alizarin Red S422 nm2.24 x 10³20Slightly acidic (0.005-0.05M H₂SO₄) rsc.org
1-(2-pyridylazo)-2-naphthol (PAN)544.86 nm1.59 x 10⁴7.0pH 9, in CTAB micellar solution scielo.br
2-pyridinediazoaminoazobenzene (Cadion Py)530 nm1.92 x 10⁵5.9pH 10, in Triton X-100 solution mdpi.com
2-hydroxy-4-n-butoxy-5-bromopropiophenone thiosemicarbazone (HBBrPT)440 nm4.035 x 10³27.65Basic buffer solution (pH 10.0) cvut.cz

Potentiometric Studies of Cadmium-Acetate Complexation

Potentiometric studies are essential for investigating the formation and stability of metal-ligand complexes in solution. For cadmium acetate (B1210297), this technique is used to determine the formation constants and thermodynamic parameters (enthalpy and entropy) of cadmium-acetate complexes. nih.gov The method typically involves titrating a solution containing cadmium ions with a solution of acetate, or vice-versa, while monitoring the potential of an ion-selective electrode (ISE), such as a cadmium or pH electrode. nih.gov

The electromotive force (E) of the potentiometric cell is measured, and from this, the free concentration of the measured ion (e.g., Cd²⁺ or H⁺) can be calculated. By analyzing the change in ion concentration as a function of the added ligand, the stoichiometry and stability constants of the formed complexes (e.g., [Cd(CH₃COO)]⁺, [Cd(CH₃COO)₂]) can be determined. nih.gov Studies have been conducted over a wide range of temperatures to understand how temperature affects complex stability. nih.gov For instance, research on the complexation of cadmium with o-phenylenediamine-N,N,N′,N′-tetraacetate (phdta) used a Cd ion-selective electrode to determine a formation constant (log K_ML) of 13.37. nih.gov

Table 2: Thermodynamic Parameters for Cadmium Complexation with Various Ligands

LigandMethodlog K_ML-ΔH° (kJ·mol⁻¹)ΔS° (J·K⁻¹·mol⁻¹)Temperature (°C)Ionic Strength (M)
o-phenylenediamine-N,N,N′,N′-tetraacetate (phdta)Potentiometry & Calorimetry13.3718.9193251.00 (NaClO₄) nih.gov
1,4,8,11-tetraazacyclotetradecane-1,4,8-triacetic-11-methylphosphonic acid (H₅te3a1p)Potentiometry---25.10.10 (NMe₄NO₃) quad-lab.fr

Evolved Gas Analysis (EGA) for Thermal Decomposition Products

Evolved Gas Analysis (EGA) is a powerful technique for studying the thermal decomposition of materials. imperial.ac.uk It identifies and quantifies the gaseous products released from a substance as it is heated in a controlled atmosphere. nih.gov The method involves heating a sample in a thermogravimetric analyzer (TGA), which measures the change in mass with temperature. The gases evolved during decomposition are then transferred to a coupled analyzer, typically a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS), for identification. imperial.ac.uknih.gov

For cadmium acetate, EGA can be used to determine its thermal stability and elucidate its decomposition mechanism. As this compound is heated, it will decompose, releasing volatile products. An EGA-MS or EGA-FTIR system would provide a profile of the evolved gases as a function of temperature. sigmaaldrich.comoup.com For example, the decomposition might release carbon dioxide (CO₂), ketene (B1206846) (C₂H₂O), or acetic anhydride (B1165640) vapors, followed by the formation of cadmium oxide at higher temperatures. By identifying these gaseous fragments, the specific chemical reactions occurring at different stages of the thermal degradation process can be determined. oup.com This information is crucial for applications where this compound is used as a precursor in high-temperature synthesis, such as the production of nanoparticles or thin films. nih.gov

Chromatographic and Separation Techniques

Chromatographic techniques are vital for the separation, identification, and quantification of cadmium ions from complex mixtures. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC), extraction chromatography, and thin-layer chromatography (TLC) have all been applied in the context of cadmium analysis.

Extraction chromatography provides a selective method for separating and preconcentrating Cd(II). One study demonstrated the use of the liquid cation exchanger Versatic 10 coated on silanized silica (B1680970) gel as the stationary phase. Quantitative extraction of cadmium was achieved from a 0.1M acetate buffer at a pH of 6.0-7.5, allowing for its separation from various other metal ions commonly found in industrial waste and alloys.

HPLC, often coupled with highly sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), is used for the speciation of cadmium in biological and environmental samples. For instance, ion-pair reversed-phase HPLC has been developed to separate cadmium-phytochelatin complexes, which are produced by organisms in response to heavy metal stress. nih.gov Such methods often use an ammonium acetate buffer in the mobile phase to achieve separation. nih.gov

In other applications, this compound itself is used as a component in the analytical process. It has been employed as part of a mobile phase in ion-exchange chromatography for the separation of halides and as a component in derivatizing solutions for visualizing compounds like cotinine (B1669453) on HPTLC plates. pjoes.com

Table 3: Chromatographic Methods for Cadmium Separation and Analysis

TechniqueStationary PhaseMobile Phase / EluentApplication
Extraction ChromatographyVersatic 10 on silanized silica gel0.1M acetate buffer (for extraction); Mineral acids (for elution)Separation and preconcentration of Cd(II) from synthetic mixtures and industrial waste.
Ion-Exchange ChromatographyZeo-Karb 225 (cadmium form)0.0025 M this compoundSeparation of halide ions (chloride, bromide, iodide).
Size-Exclusion ChromatographySephadex G-75Not specifiedFractionation of liver homogenates to study cadmium binding to proteins. nih.gov
IP-RP-HPLC-ICP-MSReversed-phase C18Gradient of methanol (B129727) in 20 mM ammonium acetate/acetic acid buffer (pH 7.3)Separation of cadmium-phytochelatin complexes in genetically modified plants. nih.gov
HPTLCSilica gelMethanol:Water (80:20, v/v)Screening of urinary cotinine; this compound used in the visualization reagent. pjoes.com

Advanced Characterization Techniques for Material Analysis

Advanced techniques are employed to analyze the physical and morphological properties of materials synthesized using this compound as a precursor. These methods provide insights into the microstructure and surface characteristics of the resulting products.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface morphology of materials. It uses a focused beam of electrons to scan the sample's surface, generating images that reveal information about surface topography, composition, and crystal structure.

In studies involving this compound, SEM is frequently used to examine the morphology of cadmium-containing nanomaterials and thin films. For example, when this compound is used as a precursor to synthesize cadmium sulfide (B99878) (CdS) or cadmium oxide (CdO) nanoparticles and thin films, SEM analysis reveals the shape, size distribution, and packing of the resulting grains. nih.govscielo.brsigmaaldrich.com SEM micrographs can show whether a deposited film is uniform and homogenous or if it contains cracks and voids. ukm.my In the synthesis of Se-doped CdTe thin films, SEM images demonstrated that the surface was homogenous with closely packed grains. Similarly, in the preparation of CdO nanoparticles via a sol-gel method using this compound, SEM results showed agglomerated particles with a crystalline nature. scielo.br This morphological information is critical as the surface structure significantly influences the optical and electronic properties of the material, which is vital for its application in devices like solar cells and sensors. ukm.my

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comwikipedia.org It is commonly integrated with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to provide qualitative and quantitative information on the elemental composition of materials at the micro- and nanoscale. thermofisher.comthermofisher.combruker.com The technique operates by bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms. wikipedia.org This excitation causes an electron from an inner shell to be ejected, creating a hole. An electron from a higher-energy outer shell then fills this hole, and the excess energy is released as an X-ray. wikipedia.org Since each element possesses a unique atomic structure, the energy of the emitted X-ray is characteristic of that specific element, allowing for its identification. wikipedia.orgnih.gov The EDS detector measures the number and energy of these emitted X-rays to generate a spectrum, which reveals the elemental makeup of the sample. wikipedia.org

In the context of materials synthesized using this compound, EDS is a crucial tool for confirming the presence and relative abundance of constituent elements. For instance, in the formation of cadmium-containing thin films and complexes, EDS analysis verifies the incorporation of cadmium and other elements from the precursors into the final material. Research on Cadmium Telluride (CdTe) thin films prepared via electrodeposition with this compound as a precursor utilized EDS to confirm the presence of both cadmium (Cd) and tellurium (Te). africaresearchconnects.comscilit.com Similarly, studies on Cadmium Sulfide (CdS) thin films chemically coated from a this compound solution employed EDS to perform elemental analysis, confirming that the films contained both cadmium and sulfur. researchgate.net

The quantitative capabilities of EDS are demonstrated in studies analyzing the stoichiometry of these materials under various synthesis conditions. For example, in the production of mixed CdS-CdTe layers, EDS analysis was used to track how the elemental composition changed with variations in process parameters like chalcogenization duration and the temperature of the this compound solution. mdpi.com It was observed that with longer chalcogenization and higher temperatures, the amount of cadmium and sulfur decreased while tellurium content increased. mdpi.com In another study, the atomic percentages of cadmium and sulfur in CdS films were found to be very close, indicating a homogenous film formation with a S/Cd ratio approaching unity. researchgate.net

The following tables present research findings from EDS analyses of materials synthesized using this compound.

Table 1: Elemental Composition of CdS-CdTe Layers via EDS Analysis mdpi.com

This table shows the elemental composition of layers formed on polyamide samples (S1 and S2) under different conditions, demonstrating the effect of chalcogenization time and this compound solution temperature.

Sample IDChalcogenization Time (h)This compound Temperature (°C)Cadmium (at. %)Sulfur (at. %)Tellurium (at. %)
S117012.37.10.9
S15709.86.51.8
S119010.15.91.5
S15908.54.92.1
S217013.17.91.1
S257010.57.22.0
S219011.26.81.7
S25909.35.72.5

Table 2: Atomic Percentage of Elements in CdS Thin Films by EDS researchgate.net

This table displays the variation in atomic percentages of Cadmium and Sulfur in CdS thin films deposited at different solution temperatures (ST) from a this compound solution.

Solution Temperature (ST) (°C)Cadmium (at. %)Sulfur (at. %)S/Cd Ratio
65~48~52~1.08
70~49~51~1.04
75~49.5~50.5~1.02
80~50~501.00
85~51~49~0.96

Scanning Probe Microscopy (SPM) for Surface Roughness

Scanning Probe Microscopy (SPM) encompasses a family of microscopy techniques used to image surfaces at the nanoscale. Atomic Force Microscopy (AFM) is a prominent type of SPM. These methods work by scanning a physical probe across a sample's surface to measure local properties, such as topography. For surface roughness analysis, SPM provides key quantitative metrics, including the average roughness (Ra) and the root mean square (Rq) roughness. mdpi.com Ra is the arithmetic average of the absolute values of the profile height deviations from the mean line, while Rq is the square root of the average of the squared height deviations. These parameters are vital for understanding the surface texture and quality of materials, which can significantly influence their optical and electronic properties. mdpi.com

SPM has been extensively used to characterize the surface morphology and roughness of thin films prepared using this compound as a precursor. In the electrodeposition of CdTe and Se-doped CdTe thin films, SPM was employed to investigate how deposition parameters like voltage and time affect the surface topology. africaresearchconnects.commdpi.comdntb.gov.uaresearcher.life For instance, in one study, the average surface roughness of CdTe thin films was found to vary with the deposition voltage, reaching a maximum value of 94.9 nm at an optimal voltage of 1250 mV, which was considered beneficial for absorber layers in solar cells. africaresearchconnects.com

Another investigation into Se-doped CdTe thin films grown from a this compound precursor analyzed the effect of deposition time on surface roughness. mdpi.com The study found that as the deposition time increased from 35 to 45 minutes, both the average roughness (Ra) and root mean square roughness (Rq) increased, indicating changes in the film's surface structure. mdpi.com Similarly, for CdTe:Se thin films produced at different deposition voltages, the maximum average surface roughness was recorded at a specific voltage, suggesting that this parameter is critical for controlling the film's morphology. dntb.gov.uaresearcher.life

The data below, derived from SPM-based research, illustrates the impact of synthesis conditions on the surface roughness of materials derived from this compound.

Table 3: Surface Roughness of Se-Doped CdTe Thin Films vs. Deposition Time mdpi.com

This table shows the average roughness (Ra) and root mean square roughness (Rq) for Se-doped CdTe thin films created using a this compound precursor at different deposition times.

Deposition Time (min)Average Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
3543.2453.88
4555.7869.73

Table 4: Surface Roughness of Se-Doped CdTe Thin Films vs. Deposition Voltage researcher.life

This table presents the maximum average surface roughness for Se-doped CdTe thin films electrochemically deposited from a solution containing this compound at a specific cathodic voltage.

Deposition Voltage (mV)Maximum Average Surface Roughness (nm)
189059.37

Table 5: Surface Roughness of CdTe Thin Films vs. Deposition Voltage africaresearchconnects.com

This table indicates the highest average surface roughness value obtained for CdTe thin films electrodeposited using a this compound precursor at a specific voltage.

Deposition Voltage (mV)Highest Average Surface Roughness (nm)
125094.9

Future Directions and Emerging Research Frontiers

Development of Novel Cadmium Acetate-Based Functional Materials

The use of cadmium acetate (B1210297) as a precursor is pivotal in the development of advanced functional materials with tailored properties.

Quantum Dots (QDs): this compound is a well-established and safer alternative to hazardous organometallic precursors like dimethylcadmium (B1197958) for synthesizing high-quality cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots. cambridge.org Future research is focused on refining synthesis methods to achieve even greater control over particle size, size distribution, and optical properties for applications in fluorescent biological labeling, lasers, and electrochromic displays. cambridge.orgcardiff.ac.uk The development of methods for producing high-quality QDs at lower temperatures and with less toxic starting materials remains a key objective. researchgate.net For instance, a one-step synthesis method using potato extract as a stabilizing agent has been developed for the rapid and environmentally friendly production of aqueous CdS quantum dots. cd-bioparticles.com

Metal-Organic Frameworks (MOFs): this compound serves as a metal source for the solvothermal synthesis of novel metal-organic frameworks. frontiersin.orgwanfangdata.com.cn These materials are promising for applications in selective sensing of nitroaromatic compounds and ions due to their unique photoluminescence properties. frontiersin.org Ongoing research aims to explore new mixed-ligand strategies to create MOFs with complex, high-connectivity networks and tailored functionalities. frontiersin.orgresearchgate.net The synthesis of a Cd-based MOF isostructural with MOF-74, for example, opens avenues for studying metal-adsorbate interactions from the metal's perspective using NMR techniques. wanfangdata.com.cncsic.es

Polymer Composites: this compound is utilized in the synthesis of cadmium oxide-zinc oxide (CdO-ZnO) polymer composite films and other nanocomposites. aimspress.comaimspress.com These materials are being investigated for their gas sensing capabilities, as well as their structural, electrical, and mechanical properties. aimspress.comaimspress.com Future work will likely involve the fabrication of hybrid polymer composites with enhanced properties, such as superhydrophobicity for self-cleaning and oil-water separation applications. acs.org The inclusion of cadmium sulfide nanocrystals, derived from this compound, in polymer-dispersed liquid crystals (PDLCs) has also been shown to enhance photorefractive properties for optoelectronic applications. optica.org

Advanced Computational Modeling for Predictive Material Design

Computational modeling is an increasingly indispensable tool for understanding and predicting the behavior of this compound and its derivatives at the molecular level.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic and optical properties of this compound-derived materials, such as CdSe quantum dots. researchgate.net These studies help elucidate the influence of ligands, like acetate, on the stability and electronic structure of nanomaterials. researchgate.netrsc.orgrsc.org For example, DFT has shown that acetate ligands are crucial for stabilizing the zinc blende crystal structure of CdSe nanoplatelets. rsc.orgrsc.org Future research will likely involve more complex DFT and time-dependent DFT (TDDFT) studies to model the interactions between this compound and various surfaces and molecules, providing insights for the rational design of new materials. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the complexation of cadmium with acetate and other ions in aqueous solutions at various temperatures and pressures. researchgate.net These simulations provide valuable information on the structure and stability of cadmium-acetate complexes. researchgate.net Future directions include the use of ab initio MD simulations to investigate more complex systems and to refine the force fields used in classical MD simulations for greater accuracy. researchgate.netrsc.org Molecular dynamics simulations are also anticipated to play a larger role in elucidating the binding stability and conformational dynamics of this compound with biological molecules, such as enzymes. cellnatsci.comresearchgate.net

Predictive Modeling for Material Properties: Computational approaches are being developed to predict the properties of materials synthesized using this compound. For instance, theoretical calculations of 113Cd chemical shifts using methods like Hartree-Fock (HF) and DFT are being used to understand the coordination chemistry of cadmium complexes. acs.org These predictive models can help identify the coordination number and geometry of cadmium in different environments, aiding in the design of materials with specific characteristics. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The environmental and health concerns associated with cadmium compounds have spurred the development of more sustainable and eco-friendly synthesis methods.

Mechanochemical Synthesis: This solid-state synthesis technique offers a rapid, solvent-free, and scalable method for producing cadmium-containing nanoparticles, such as cadmium sulfide (CdS) and its composites. scientific.netresearchgate.netbas.bgdoaj.org By using precursors like this compound and sodium sulfide, this method can produce nanocrystals with uniform microstructure and small particle sizes. researchgate.netmdpi.com Future research will likely focus on optimizing mechanochemical processes for the large-scale production of various cadmium-based nanomaterials and exploring new precursor combinations. doaj.orgmdpi.com

Biosynthesis and Biomineralization: Biological systems are being engineered to synthesize cadmium-based nanomaterials in an environmentally benign manner. For example, engineered strains of bacteria like Stenotrophomonas maltophilia can biomineralize CdS quantum dots from this compound and L-cysteine in an aqueous solution at low temperatures. cardiff.ac.uk Another green synthesis approach involves using plant extracts, such as from Coronopus didymus, to mediate the formation of CdS nanoparticles. nanobioletters.com The enzymatic synthesis of CdS nanocrystals using this compound and L-cysteine is another promising green route. rsc.org These methods avoid the use of high temperatures and toxic organic solvents, making them attractive for sustainable production. cardiff.ac.uk

Elucidating Complex Biological Mechanisms and Pathways at a Deeper Level

Understanding the interaction of cadmium, often introduced as this compound in experimental studies, with biological systems is crucial for assessing its toxicological profile and potential therapeutic applications.

Cellular Signaling Pathways: Research is ongoing to unravel how cadmium ions interfere with various cellular signaling pathways. Cadmium has been shown to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways. nih.govnih.govresearchgate.net It can also disrupt intracellular calcium homeostasis, which plays a critical role in cellular function and apoptosis. plos.org Future studies will likely employ advanced techniques like toxicogenomics and proteomics to gain a more comprehensive understanding of these interactions at the molecular level. nih.gov

Molecular Docking and Enzyme Interactions: Molecular docking studies are being used to investigate the binding of this compound to specific proteins. For example, simulations have explored the interaction of this compound with glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. cellnatsci.comcellnatsci.com While these in silico studies provide valuable initial insights, future research will require validation through in vitro and in vivo experiments to confirm the biological significance of these interactions. cellnatsci.com

Interactive Data Table: Key Biological Pathways Affected by Cadmium

PathwayKey EffectsResearch Focus
MAPK Pathway Activation of JNK and other kinases, leading to cellular stress responses. nih.govUnderstanding the direct and indirect activation mechanisms.
NF-κB Pathway Activation can lead to inflammatory responses. nih.govInvestigating the role of reactive oxygen species (ROS) in activation.
p53 Pathway Can interfere with p53 protein stability and enhance its transcriptional activity. nih.govElucidating the mechanisms of direct interaction and indirect activation.
Calcium Signaling Disruption of intracellular calcium homeostasis, leading to apoptosis. plos.orgIdentifying specific ion channels and pumps affected by cadmium.

Integration of this compound Research with Interdisciplinary Fields

The unique properties of this compound and its derivatives are fostering research at the intersection of various scientific and technological disciplines.

Optoelectronics and Sensor Technology: this compound is a key precursor for synthesizing materials used in optoelectronic devices. Thin films of cadmium selenide (CdSe), prepared using this compound, are employed in solar cells, thin-film transistors, and photoconductors. frontiersin.org Cadmium sulfide (CdS) nanoparticles, also synthesized from this compound, are used in light-emitting devices and sensors. cd-bioparticles.com The development of nanocomposites, such as silver-doped zinc sulfide/cadmium sulfide, holds potential for advanced optoelectronic applications. iust.ac.ir Furthermore, this compound thin films themselves are being studied for their optical properties and potential use in electronic applications. sciencepublishinggroup.com

Environmental Science: this compound is used in environmental studies to investigate the effects of cadmium exposure on various organisms and ecosystems. solubilityofthings.comtandfonline.com Research in this area includes studying the impact of cadmium on the storage of other metals in tissues and its interaction with other environmental stressors like ionizing radiation. tandfonline.comnih.gov Additionally, cadmium-based materials, such as CdS/TiO2 composites synthesized mechanochemically, are being explored for their photocatalytic activity in air and water purification. bas.bg

Medical and Biological Research: In biological research, this compound is often used as a source of cadmium ions to study its toxicological effects and its role in disease processes. notulaebotanicae.ro For example, it is used to investigate cadmium-induced toxicity in plants and the potential for mitigation strategies. notulaebotanicae.ro The development of cadmium-based quantum dots for biomedical imaging and detection is another active area of interdisciplinary research. cardiff.ac.uk

Q & A

Q. What are the recommended safety protocols for handling cadmium acetate in laboratory settings?

this compound is a Group 1 carcinogen and requires stringent safety measures. Key protocols include:

  • Engineering controls : Use fume hoods and ensure proper ventilation to maintain airborne concentrations below exposure limits .
  • Personal protective equipment (PPE) : Wear gloves, safety goggles, and lab coats. Contaminated clothing must be removed and decontaminated separately .
  • Emergency measures : Provide eyewash stations and emergency showers. In case of skin contact, wash immediately with water for 15 minutes .
  • Storage : Keep in sealed containers in well-ventilated areas, separated from strong acids and oxidizers .

Q. How is this compound synthesized, and what are its key physicochemical properties?

Synthesis :

  • React cadmium oxide (CdO) with acetic acid under reflux:
    CdO+2CH3COOHCd(CH3COO)2+H2O\text{CdO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + \text{H}_2\text{O}
    Crystallization occurs upon cooling, with purification via washing using acetic anhydride and ether .

Q. Properties :

  • Molecular formula : C4_4H6_6CdO4_4 (anhydrous), C4_4H10_{10}CdO6_6 (dihydrate).
  • Density : 2.341 g/cm³ (anhydrous), 2.01 g/cm³ (dihydrate).
  • Solubility : Highly soluble in water, ethanol, and methanol; insoluble in ether or toluene .
  • Thermal stability : Decomposes at 255°C (anhydrous) or 130°C (dihydrate) .

Q. What analytical methods are used to characterize this compound?

  • X-ray diffraction (XRD) : To confirm crystalline structure (e.g., coordination polymer form) .
  • Spectroscopy : FTIR for acetate ligand identification and UV-Vis for electronic transitions.
  • Thermogravimetric analysis (TGA) : To study thermal decomposition patterns .

Advanced Research Questions

Q. How can gene expression profiles be integrated with cytotoxicity data to study this compound toxicity?

Experimental design :

  • Expose primary rat hepatocytes to this compound (e.g., 2-hour exposure) and collect samples at multiple time points .
  • Use DNA microarrays for gene expression profiling and parallel cytotoxicity assays (e.g., lactate dehydrogenase release).

Q. Data analysis :

  • Apply partial least squares (PLS) regression to correlate gene expression changes (predictors) with cytotoxicity (response variable).
  • Identify biomarkers (e.g., oxidative stress-related genes) showing strong temporal relationships with toxicity outcomes .

Q. What molecular pathways are implicated in this compound-induced oxidative stress?

Key findings :

  • This compound disrupts redox homeostasis by depleting glutathione and increasing lipid peroxidation .

  • Pathway reconstruction : Activation of Nrf2/ARE signaling, upregulation of heme oxygenase-1 (HO-1), and inhibition of antioxidant enzymes like superoxide dismutase (SOD) .
  • Validation : Use siRNA knockdown or pharmacological inhibitors to confirm pathway roles in cytotoxicity .

Q. How does this compound compare to other cadmium salts (e.g., cadmium chloride) in photovoltaic applications?

Experimental comparison :

  • Solar cell fabrication : Compare CdTe thin films deposited using this compound vs. cadmium chloride.
  • Performance metrics : Analyze efficiency (η), open-circuit voltage (Voc_{oc}), and fill factor (FF).

Q. Data :

  • Studies show this compound-derived films may exhibit lower defect densities but require optimization of annealing conditions to match the efficiency of cadmium chloride-processed cells .

Q. What are the challenges in standardizing pharmacokinetic datasets for this compound toxicity studies?

Methodological considerations :

  • Data formatting : Use ADaM (Analysis Data Model) standards for efficacy and safety datasets.
  • Regulatory compliance : Consult agencies like PMDA for dataset requirements, especially for studies involving standard pharmacokinetic analyses .
  • Statistical rigor : Apply mixed-effects models to account for inter-individual variability in cadmium accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.